2-Benzyl-5-bromothiophene
Description
2-Benzyl-5-bromothiophene is a brominated thiophene derivative featuring a benzyl group (-CH₂C₆H₅) at the 2-position and a bromine atom at the 5-position of the thiophene ring.
Properties
Molecular Formula |
C11H9BrS |
|---|---|
Molecular Weight |
253.16 g/mol |
IUPAC Name |
2-benzyl-5-bromothiophene |
InChI |
InChI=1S/C11H9BrS/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
UNWJSSMTMUUCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-bromothiophene typically involves the bromination of 2-benzylthiophene. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production of 2-Benzyl-5-bromothiophene may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, leading to the synthesis of more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted thiophenes .
Scientific Research Applications
2-Benzyl-5-bromothiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.
Medicine: Researchers investigate its potential as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-bromothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The unique properties of 2-benzyl-5-bromothiophene emerge when compared to analogs with varying substituents or core structures. Key structural differences influence reactivity, physical properties, and biological activity.
Table 1: Structural Comparison of Thiophene Derivatives
| Compound | Substituents | Core Structure | Key Features |
|---|---|---|---|
| 2-Benzyl-5-bromothiophene | 2-benzyl, 5-bromo | Thiophene | Bromine enables cross-coupling; benzyl enhances lipophilicity |
| 2-Bromo-5-methylthiophene | 2-bromo, 5-methyl | Thiophene | Methyl group increases volatility; reduced steric hindrance |
| 2-Benzylthiophene | 2-benzyl | Thiophene | Lacks bromine; limited reactivity but retains lipophilicity |
| 5-Bromo-1-benzothiophene | 5-bromo | Benzothiophene | Fused benzene-thiophene core; altered electronic properties |
Physical Properties
Bromine’s polarizability increases molecular weight and boiling points compared to non-halogenated analogs. For instance, 2-benzyl-5-bromothiophene likely has higher melting and boiling points than 2-benzylthiophene due to bromine’s mass and intermolecular interactions .
Biological Activity
2-Benzyl-5-bromothiophene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, supported by recent research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of 2-benzyl-5-bromothiophene typically involves halogenation and substitution reactions. The bromine atom at the 5-position enhances the electrophilic character of the thiophene ring, facilitating further reactions that can lead to various derivatives with tailored biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-benzyl-5-bromothiophene derivatives. These compounds have been evaluated against several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.
Case Study: Anticancer Evaluation
In a notable study, derivatives of 2-benzyl-5-bromothiophene were assessed for their cytotoxic effects. The results indicated significant activity against MCF-7 cells, with IC50 values demonstrating potent growth inhibition:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Benzyl-5-bromothiophene | 19.53 ± 1.05 | MCF-7 |
| Doxorubicin | 4.30 ± 0.84 | MCF-7 |
| Another derivative | 2.93 ± 0.47 | MCF-7 |
The compound exhibited moderate cytotoxicity against non-tumorigenic MCF-10A cells, indicating a degree of selectivity towards cancer cells .
Antimicrobial Activity
Beyond anticancer properties, 2-benzyl-5-bromothiophene has shown promising antimicrobial activity. Studies assessing its efficacy against various bacterial strains revealed a broad spectrum of activity.
Antimicrobial Evaluation
The antimicrobial activity was evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Pseudomonas aeruginosa | 15.625 |
| Candida albicans | 31.25 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly against drug-resistant strains .
The biological activity of 2-benzyl-5-bromothiophene can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Increased levels of apoptotic markers such as caspase-3 and caspase-9 were observed, indicating that the compound triggers programmed cell death in cancer cells.
- Antimicrobial Mechanism : The thiophene ring's electron-withdrawing properties enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of 2-benzyl-5-bromothiophene with various biological targets. For instance, docking simulations with VEGFR-2 revealed effective binding interactions that correlate with its anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
